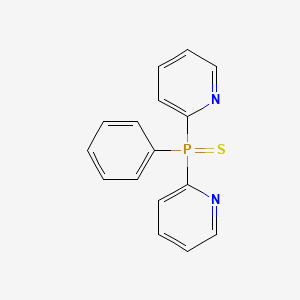
Magnesium, bromo(5-phenylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo(5-phenylpentyl)- is an organometallic compound that features a magnesium atom bonded to a bromine atom and a 5-phenylpentyl group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(5-phenylpentyl)- is typically prepared through the Grignard reaction. This involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. For this specific compound, 5-phenylpentyl bromide reacts with magnesium in dry ether to form the Grignard reagent .
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents like magnesium, bromo(5-phenylpentyl)- involves large-scale reactors where the reaction conditions are carefully controlled to avoid moisture and oxygen, which can deactivate the reagent. The process typically includes the use of high-purity magnesium turnings and anhydrous solvents to ensure the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(5-phenylpentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: Can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Sometimes iodine is used to initiate the reaction.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: When reacted with water or other proton sources.
Scientific Research Applications
Magnesium, bromo(5-phenylpentyl)- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action for magnesium, bromo(5-phenylpentyl)- involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. The magnesium atom in the reagent coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a 5-phenylpentyl group.
Methylmagnesium Chloride: A Grignard reagent with a methyl group and chlorine instead of bromine.
Uniqueness
Magnesium, bromo(5-phenylpentyl)- is unique due to its longer carbon chain and phenyl group, which can provide different reactivity and selectivity in organic synthesis compared to simpler Grignard reagents like phenylmagnesium bromide or methylmagnesium chloride .
Properties
CAS No. |
135873-40-4 |
|---|---|
Molecular Formula |
C11H15BrMg |
Molecular Weight |
251.45 g/mol |
IUPAC Name |
magnesium;pentylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
LVRXFTQOFMFHBE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


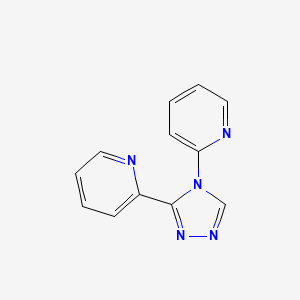
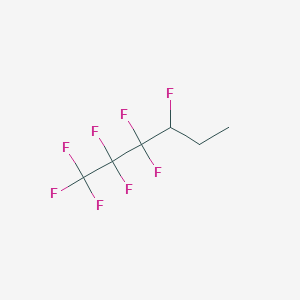
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
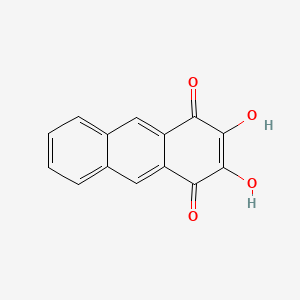
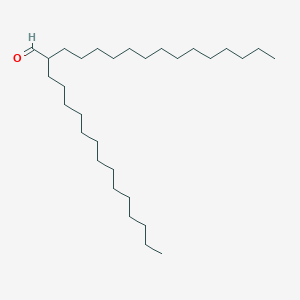
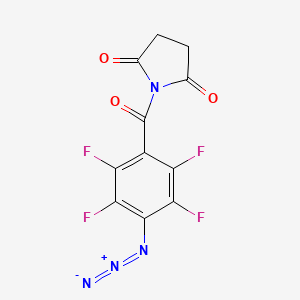
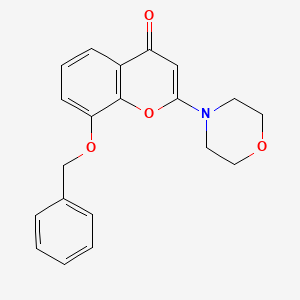
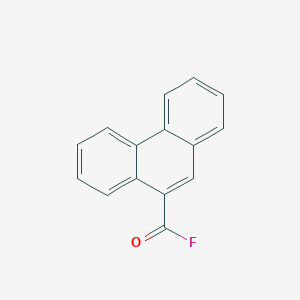
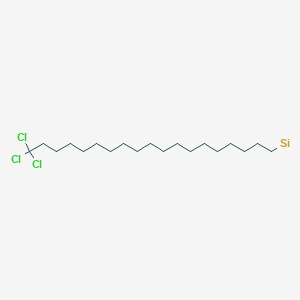
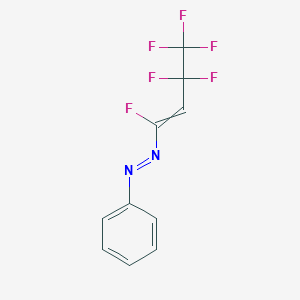
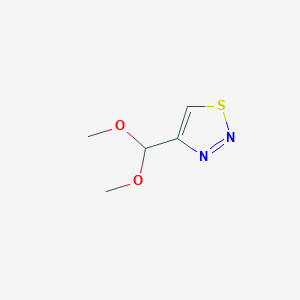

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
